molecular formula C21H13Cl3N2O4 B12635096 (3aS,4R,4aS,7aR,8R,8aS)-6-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-epoxy[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione

(3aS,4R,4aS,7aR,8R,8aS)-6-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-epoxy[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione

Cat. No.: B12635096
M. Wt: 463.7 g/mol
InChI Key: NFOBLWKDNIPWFS-URXDRIIQSA-N
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Description

The compound “(3aS,4R,4aS,7aR,8R,8aS)-6-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-epoxy[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione” is a complex organic molecule characterized by multiple chiral centers and a unique structural framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the oxazolo[4,5-f]isoindole core, followed by the introduction of the chlorophenyl and dichlorophenyl groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the oxazolo[4,5-f]isoindole core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the chlorophenyl and dichlorophenyl groups via nucleophilic substitution reactions.

    Epoxidation: Formation of the epoxy group through epoxidation of a suitable alkene precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activity. This could include its interaction with enzymes, receptors, or other biomolecules.

Medicine

In medicine, the compound may be investigated for its potential therapeutic properties. This could include its use as a drug candidate for the treatment of various diseases.

Industry

In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to modulation of their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (3aS,4R,4aS,7aR,8R,8aS)-6-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-epoxy[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione: A similar compound with slight variations in the substituents or stereochemistry.

    This compound: Another similar compound with different functional groups.

Uniqueness

The uniqueness of the compound lies in its specific structural features, such as the arrangement of the chlorophenyl and dichlorophenyl groups, the presence of the epoxy group, and the chiral centers. These features contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H13Cl3N2O4

Molecular Weight

463.7 g/mol

IUPAC Name

(1R,2S,6S,7R,8S,12R)-10-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-3,13-dioxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-ene-9,11-dione

InChI

InChI=1S/C21H13Cl3N2O4/c22-8-1-4-10(5-2-8)26-20(27)13-14(21(26)28)18-19-15(17(13)29-18)16(25-30-19)11-6-3-9(23)7-12(11)24/h1-7,13-15,17-19H/t13-,14+,15-,17-,18+,19-/m0/s1

InChI Key

NFOBLWKDNIPWFS-URXDRIIQSA-N

Isomeric SMILES

C1=CC(=CC=C1N2C(=O)[C@H]3[C@@H](C2=O)[C@@H]4[C@@H]5[C@H]([C@H]3O4)C(=NO5)C6=C(C=C(C=C6)Cl)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3C(C2=O)C4C5C(C3O4)C(=NO5)C6=C(C=C(C=C6)Cl)Cl)Cl

Origin of Product

United States

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